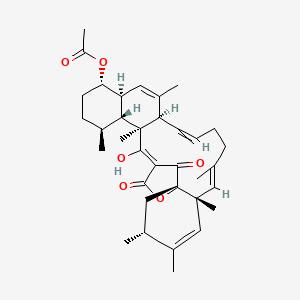

Tetromycin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H48O6 |

|---|---|

Molecular Weight |

576.8 g/mol |

IUPAC Name |

[(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S,23Z)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate |

InChI |

InChI=1S/C36H48O6/c1-19-11-10-12-20(2)29-22(4)15-26-27(41-25(7)37)14-13-21(3)30(26)35(29,9)31(38)28-32(39)36(42-33(28)40)18-24(6)23(5)17-34(36,8)16-19/h12,15-17,21,24,26-27,29-30,38H,10-11,13-14,18H2,1-9H3/b19-16+,20-12+,31-28-/t21-,24+,26+,27-,29+,30+,34+,35+,36+/m0/s1 |

InChI Key |

MQEFCZZPPWNMPU-UJFZIKAZSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@@H]2[C@@H]1[C@]/3([C@H](/C(=C/CC/C(=C/[C@@]4(C=C([C@@H](C[C@@]45C(=O)/C(=C3/O)/C(=O)O5)C)C)C)/C)/C)C(=C2)C)C)OC(=O)C |

Canonical SMILES |

CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tetracycline in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetracycline (B611298), a broad-spectrum bacteriostatic antibiotic, has been a cornerstone in the treatment of bacterial infections for decades. Its primary mechanism of action involves the inhibition of protein synthesis by binding to the bacterial 30S ribosomal subunit, thereby preventing the accommodation of aminoacyl-tRNA in the ribosomal A site. This guide provides a comprehensive technical overview of the molecular interactions governing tetracycline's efficacy, the key experimental methodologies used to elucidate its function, and the primary mechanisms by which bacteria have evolved resistance. Quantitative data on tetracycline-ribosome interactions and the efficacy of various derivatives are presented, alongside detailed protocols for essential in vitro assays. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of this critical class of antibiotics.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Tetracycline exerts its bacteriostatic effect by targeting the bacterial ribosome, a complex molecular machine responsible for protein synthesis. Specifically, tetracycline binds to the 30S ribosomal subunit, a key component in the initiation and elongation phases of translation.[1][2]

The binding of tetracycline to the 30S subunit physically obstructs the A (aminoacyl) site of the ribosome.[1] This steric hindrance prevents the incoming aminoacyl-tRNA from successfully binding to the mRNA codon displayed in the A site.[1][3] Consequently, the addition of new amino acids to the growing polypeptide chain is halted, leading to the cessation of protein synthesis and the inhibition of bacterial growth.[1] The binding of tetracycline to the ribosome is a reversible process, which is consistent with its bacteriostatic, rather than bactericidal, nature.[2]

The Tetracycline Binding Site on the 30S Ribosomal Subunit

The primary high-affinity binding site for tetracycline is located within the 16S rRNA of the 30S subunit, specifically in a pocket formed by helices h31, h34, h35, and h36.[2] Key nucleotide residues involved in this interaction include G693, A892, U1052, C1054, G1300, and G1338.[2] It is likely that the active form of tetracycline that binds to the ribosome is a magnesium-tetracycline complex.[2]

dot

Quantitative Analysis of Tetracycline-Ribosome Interaction

The efficacy of tetracycline and its derivatives is intrinsically linked to their binding affinity for the bacterial ribosome and their ability to inhibit protein synthesis. This is quantified through various parameters, including the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50).

Data Presentation

| Antibiotic Derivative | IC50 (µM) for Ribosome Binding Competition | Dissociation Constant (Kd) (µM) | Reference(s) |

| Eravacycline | 0.22 | - | [1] |

| Tigecycline | 0.22 | - | [1] |

| Minocycline | 1.63 | - | [1] |

| Omadacycline | 1.96 | - | [1] |

| Tetracycline | 4.00 | 1 - 20 | [1][4] |

| Demeclocycline | - | ~0.31 (for 70S) | [5] |

Experimental Protocols

A variety of in vitro assays are employed to study the mechanism of action of tetracycline. Below are detailed protocols for some of the key experimental procedures.

Ribosome Binding Assay (Photo-affinity Labeling)

Objective: To identify the specific binding sites of a tetracycline derivative on the 16S rRNA of the 30S ribosomal subunit.

Materials:

-

Highly active 30S ribosomal subunits from E. coli.

-

7-[³H]-tetracycline (or other suitable radiolabeled/photo-reactive derivative).

-

Binding buffer: 20 mM HEPES-KOH pH 7.6, 3 mM Mg(OAc)₂, 150 mM NH₄Cl, 4 mM 2-mercaptoethanol, 0.05 mM spermine, 2 mM spermidine.[6]

-

Nitrocellulose membranes (0.45 µm).

-

Scintillation fluid and counter.

-

UV irradiation source (for photo-affinity labeling).

-

Reagents for primer extension analysis (reverse transcriptase, primers, dNTPs, ddNTPs).

Procedure:

-

Pre-incubation: Pre-incubate the 30S subunits for 10 minutes at 37°C in the binding buffer to ensure functional conformation.[6]

-

Binding: Add the photo-reactive tetracycline derivative to the pre-incubated 30S subunits and incubate for an additional 15 minutes at 37°C.[6]

-

Filtration: To determine the extent of binding, filter an aliquot of the mixture through a nitrocellulose membrane. The ribosome-bound radiolabeled tetracycline will be retained on the filter. Wash the filter and quantify the radioactivity using a scintillation counter.[1]

-

Photo-crosslinking: Irradiate the sample with UV light at a specific wavelength to covalently link the photo-reactive tetracycline to its binding site on the 30S subunit.[1]

-

Identification of Binding Site:

-

Isolate the 16S rRNA from the crosslinked 30S subunits.

-

Perform primer extension analysis using reverse transcriptase and a primer that anneals downstream of the suspected binding site.

-

The covalent adduct will block the reverse transcriptase, resulting in a truncated cDNA product. The size of this product, when compared to a sequencing ladder, reveals the nucleotide at which the crosslinking occurred.[1]

-

dot

In Vitro Translation Inhibition Assay

Objective: To determine the IC50 of an antibacterial agent for the inhibition of protein synthesis.

Materials:

-

Coupled in vitro transcription/translation system (e.g., E. coli S30 extract or a PURE system).

-

DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase).

-

Tetracycline at various concentrations.

-

Amino acid mixture (can be radiolabeled, e.g., [³⁵S]-methionine, or non-radiolabeled).

-

Appropriate buffers and energy sources for the translation system.

-

Detection reagents (e.g., luciferin (B1168401) for luciferase, or equipment for scintillation counting).

Procedure:

-

Reaction Setup: In a microplate or microcentrifuge tubes, prepare the in vitro translation reactions. Each reaction should contain the cell-free extract, DNA template, amino acid mixture, and energy source.[1]

-

Addition of Inhibitor: Add tetracycline at a range of final concentrations to the reactions. Include a positive control (no inhibitor) and a negative control (no DNA template).[1]

-

Incubation: Incubate the reactions at 37°C for 60-90 minutes.[1]

-

Detection: Stop the reactions and measure the amount of synthesized reporter protein. For luciferase, add luciferin substrate and measure luminescence. For radiolabeled proteins, precipitate the proteins, collect on a filter, and measure incorporated radioactivity.[1]

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[1]

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

Objective: To determine the minimum concentration of tetracycline that inhibits the visible growth of a bacterial strain.

Materials:

-

Sterile 96-well microtiter plates.

-

Bacterial culture in the appropriate growth phase.

-

Mueller-Hinton broth (or other suitable broth).

-

Tetracycline stock solution.

-

Sterile diluents.

Procedure:

-

Prepare Antibiotic Dilutions: Prepare a serial two-fold dilution of tetracycline in the broth directly in the 96-well plate. This is typically done by adding 100 µL of broth to all wells, then adding 100 µL of a 2x concentrated tetracycline solution to the first well, mixing, and transferring 100 µL to the next well, repeating across the plate.[7]

-

Prepare Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and then dilute it to the final desired concentration (typically 5 x 10⁵ CFU/mL).[8]

-

Inoculation: Inoculate each well (except for a sterility control) with the bacterial suspension.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.[8]

-

Reading the MIC: The MIC is the lowest concentration of tetracycline at which there is no visible growth of bacteria.[8]

Mechanisms of Bacterial Resistance to Tetracycline

The widespread use of tetracycline has led to the emergence and spread of bacterial resistance. The three primary mechanisms of resistance are:

-

Efflux Pumps: These are membrane-associated proteins that actively transport tetracycline out of the bacterial cell, preventing it from reaching its ribosomal target.[3]

-

Ribosomal Protection: This mechanism involves the production of ribosomal protection proteins (RPPs), such as Tet(M) and Tet(O). These proteins bind to the ribosome and dislodge tetracycline, even after it has bound. This process is typically dependent on GTP hydrolysis.[4][9]

-

Enzymatic Inactivation: In this mechanism, bacteria produce enzymes, such as the Tet(X) monooxygenase, that chemically modify the tetracycline molecule, rendering it inactive.[10]

dot

Detailed Mechanism of Ribosomal Protection Proteins (RPPs)

Ribosomal protection proteins, such as Tet(M) and Tet(O), are translational GTPases that share structural homology with elongation factor G (EF-G).[9] These proteins bind to the ribosome in a GTP-dependent manner and induce a conformational change that leads to the release of tetracycline from its binding site.[4] The GTP hydrolysis then facilitates the dissociation of the RPP from the ribosome, allowing protein synthesis to resume.[11]

dot

Detailed Mechanism of Enzymatic Inactivation by TetX

The TetX enzyme is a flavin-dependent monooxygenase that catalyzes the hydroxylation of tetracycline.[10] This modification occurs at the C11a position of the tetracycline molecule, which is crucial for its ability to chelate magnesium and bind to the ribosome.[12] The hydroxylated tetracycline is unstable and undergoes non-enzymatic degradation, rendering it incapable of inhibiting protein synthesis.[10]

dot

References

- 1. benchchem.com [benchchem.com]

- 2. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Tetracycline Resistance by Ribosomal Protection Protein Tet(O) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The binding of 6-demethylchlortetracycline to 70S, 50S and 30S ribosomal particles: a quantitative study by fluorescence anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]

- 9. Purification and characterization of Tet(M), a protein that renders ribosomes resistant to tetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TetX is a flavin-dependent monooxygenase conferring resistance to tetracycline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Binding Interaction between Tet(M) and the Ribosome: Requirements for Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Tetracycline-Inactivating Enzymes [frontiersin.org]

The Dawn of a New Era in Antibiotics: A Technical Guide to the Discovery and History of Tetracyclines

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of tetracycline (B611298) antibiotics in the mid-20th century marked a pivotal moment in the history of medicine, heralding the arrival of broad-spectrum therapeutics effective against a wide range of bacterial pathogens. This technical guide provides an in-depth exploration of the discovery and history of the core tetracycline antibiotics. It details the pioneering experimental methodologies, from the initial soil screening programs to the intricacies of fermentation, isolation, purification, and structure elucidation. Quantitative data on the biological activity and physicochemical properties of these early compounds are presented in structured tables for comparative analysis. Furthermore, this guide employs Graphviz visualizations to illustrate the key experimental workflows and the molecular mechanism of action, offering a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction

The post-World War II era was a golden age for antibiotic discovery, driven by the profound impact of penicillin. However, the limitations of existing antibiotics fueled an intensive search for novel agents with a broader spectrum of activity. This quest led to the unearthing of the tetracyclines, a class of polyketide antibiotics produced by soil-dwelling actinomycetes. Their discovery revolutionized the treatment of infectious diseases, offering efficacy against a wide array of Gram-positive and Gram-negative bacteria, as well as rickettsiae and chlamydiae.[1] This guide delves into the technical journey of the first-generation tetracyclines, from their serendipitous discovery in soil to their establishment as cornerstone therapeutic agents.

The Pioneering Discoveries

The story of tetracyclines begins with two independent, yet parallel, research efforts at Lederle Laboratories and Pfizer.

Chlortetracycline (B606653) (Aureomycin): The First Glimmer

In 1945, the botanist Benjamin Minge Duggar, then a consultant at Lederle Laboratories, embarked on an extensive soil screening program to identify new antibiotic-producing microorganisms.[2] His meticulous work culminated in the isolation of a golden-hued mold, Streptomyces aureofaciens, from a soil sample from Missouri.[3] This organism produced a potent antibacterial substance that was aptly named Aureomycin, later known as chlortetracycline.[3]

Oxytetracycline (B609801) (Terramycin): A Parallel Breakthrough

Around the same time, a team of researchers at Pfizer, led by Alexander Finlay, was conducting a similar global soil screening campaign.[3] In 1950, they isolated Streptomyces rimosus from a soil sample collected in Terre Haute, Indiana, which produced another powerful broad-spectrum antibiotic named Terramycin, or oxytetracycline.[4][5]

Tetracycline: The Prototypical Compound

The parent compound, tetracycline, was discovered in 1952 by Lloyd Conover at Pfizer.[6][7] In a landmark achievement for medicinal chemistry, Conover demonstrated that a natural product could be chemically modified to create a new, superior antibiotic.[7] He developed a process for the catalytic hydrogenation of chlortetracycline, which removed the chlorine atom to yield tetracycline.[8] This semi-synthetic approach opened up a new frontier in antibiotic development.

Experimental Protocols: From Soil to Pure Compound

The discovery and development of the first tetracyclines were underpinned by a series of innovative and laborious experimental procedures.

Soil Screening and Isolation of Producing Microorganisms

The initial step in the discovery of both chlortetracycline and oxytetracycline was a systematic screening of soil samples to identify antibiotic-producing microbes.

Experimental Protocol: Isolation of Antibiotic-Producing Actinomycetes

-

Soil Sample Collection : Obtain diverse soil samples, particularly from undisturbed areas.

-

Serial Dilution : Prepare a series of ten-fold dilutions of each soil sample in sterile water.

-

Plating : Plate aliquots of the dilutions onto agar (B569324) plates containing a suitable medium for the growth of actinomycetes (e.g., Glycerol Yeast Extract Agar).

-

Incubation : Incubate the plates at 28-30°C for 7-14 days, observing for the characteristic chalky, filamentous colonies of actinomycetes.

-

Primary Screening : Select individual actinomycete colonies and streak them across a new agar plate. After a period of incubation, cross-streak with various test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to observe zones of inhibition.

-

Pure Culture Isolation : Isolate the promising antibiotic-producing colonies by repeated subculturing to obtain a pure culture.

Fermentation of Tetracycline Antibiotics

Once an antibiotic-producing strain was identified, the next challenge was to produce the compound in larger quantities through fermentation.

Experimental Protocol: Fermentation of Chlortetracycline (S. aureofaciens)

-

Inoculum Preparation : A vegetative inoculum of S. aureofaciens is prepared by growing the organism in a suitable seed medium.

-

Production Medium : A typical production medium from the early era contained:

-

Sucrose: 3-5%

-

Ammonium Sulfate: 0.1-0.4%

-

Corn Steep Liquor: 1-3%

-

Calcium Carbonate: 0.25-1%[9]

-

-

Fermentation Conditions :

-

The fermentation is carried out in large, aerated fermenters.

-

The pH is maintained in a controlled range.

-

The temperature is typically maintained around 28°C.

-

The fermentation is run for several days until maximum antibiotic titer is achieved.[10]

-

Experimental Protocol: Fermentation of Oxytetracycline (S. rimosus)

-

Inoculum Preparation : A spore suspension or vegetative mycelium of S. rimosus is used to inoculate the seed culture.

-

Production Medium : A variety of media were developed, often containing:

-

A carbon source such as starch or sucrose.

-

A nitrogen source like corn steep liquor or soybean meal.

-

Essential minerals.

-

-

Fermentation Conditions :

Isolation and Purification

Extracting and purifying the tetracycline antibiotics from the complex fermentation broth was a significant chemical challenge.

Experimental Protocol: Isolation and Purification of Chlortetracycline

-

Acidification and Filtration : The fermentation broth is acidified to a pH of approximately 1.5 with an acid like sulfuric acid to solubilize the chlortetracycline. The mycelia and other solids are then removed by filtration.[12][13]

-

Solvent Extraction : The clarified acidic filtrate is then extracted with a water-immiscible organic solvent, such as n-butanol.[13]

-

Concentration and Precipitation : The butanol extract is concentrated under vacuum. The pH is then adjusted, and the chlortetracycline is precipitated as the hydrochloride salt.[13]

-

Recrystallization : The crude chlortetracycline hydrochloride is further purified by recrystallization from a suitable solvent system.[14]

Experimental Protocol: Isolation and Purification of Oxytetracycline

The amphoteric nature of oxytetracycline was exploited in its purification.

-

Mycelial Separation : The fermentation broth is acidified to release the oxytetracycline from the mycelia, which are then removed by filtration.[15]

-

Solvent Extraction : The pH of the filtrate is adjusted to an alkaline range (around pH 9), and the oxytetracycline is extracted into an organic solvent like butanol.[15]

-

Concentration and Crystallization : The butanol extract is concentrated under vacuum, and the oxytetracycline is crystallized.[15]

From Chlortetracycline to Tetracycline: A Chemical Transformation

Lloyd Conover's synthesis of tetracycline from chlortetracycline was a pivotal moment.

Experimental Protocol: Catalytic Hydrogenation of Chlortetracycline

-

Reaction Setup : Chlortetracycline is dissolved in an inert organic solvent.[8]

-

Catalyst : A palladium catalyst is added to the solution.[8]

-

Hydrogenation : The mixture is subjected to hydrogen gas under pressure until approximately one mole of hydrogen has been consumed per mole of chlortetracycline.[8]

-

Isolation : The tetracycline is then recovered from the reaction mixture.[8]

Structure Elucidation: Unraveling the Molecular Architecture

The determination of the complex tetracyclic structure of these antibiotics was a monumental task for the chemists of the era, most notably by the legendary Robert B. Woodward and his team in collaboration with Pfizer for oxytetracycline.[5][16][17] This was achieved through a combination of classical chemical degradation studies and the emerging techniques of spectroscopy.

Quantitative Data

Physicochemical Properties

The early tetracyclines share a common four-ring naphthacene (B114907) carboxamide skeleton but differ in their substituents, which influences their physicochemical properties.[2][18]

| Property | Chlortetracycline | Oxytetracycline | Tetracycline |

| Molecular Formula | C₂₂H₂₃ClN₂O₈ | C₂₂H₂₄N₂O₉ | C₂₂H₂₄N₂O₈ |

| Molecular Weight | 478.88 g/mol | 460.43 g/mol | 444.44 g/mol |

| Appearance | Golden-yellow crystalline powder | Pale-yellow crystalline powder | Yellow crystalline powder |

| Solubility | Sparingly soluble in water | Slightly soluble in water | Soluble in dilute acids and bases |

| pKa values | ~3.3, 7.4, 9.3 | ~3.3, 7.3, 9.1 | ~3.3, 7.7, 9.7[18] |

Table 1: Physicochemical Properties of First-Generation Tetracyclines.

Antibacterial Spectrum and Potency

The tetracyclines were distinguished by their remarkably broad spectrum of activity. The following table provides representative Minimum Inhibitory Concentration (MIC) data, although specific values from the earliest studies are not consistently documented.

| Organism | Chlortetracycline (µg/mL) | Oxytetracycline (µg/mL) |

| Staphylococcus aureus | 0.2 - 1.6 | 0.2 - 1.6 |

| Streptococcus pyogenes | 0.1 - 0.8 | 0.1 - 0.8 |

| Escherichia coli | 0.8 - 6.3 | 0.8 - 6.3 |

| Haemophilus influenzae | 0.4 - 3.1 | 0.4 - 3.1 |

| Rickettsia spp. | Susceptible | Susceptible |

| Chlamydia spp. | Susceptible | Susceptible |

Table 2: Representative Minimum Inhibitory Concentrations (MICs) of Chlortetracycline and Oxytetracycline. Note: These are compiled ranges from various sources and may not reflect the exact values from the initial 1950s studies.[19][20]

Mechanism of Action: Halting Protein Synthesis

Tetracycline antibiotics exert their bacteriostatic effect by inhibiting protein synthesis in bacteria.[21] They achieve this by binding to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[21] This blockage of the A site effectively halts the elongation of the polypeptide chain.[21]

Visualizing the Discovery and Mechanism

To better illustrate the complex processes described, the following diagrams were generated using Graphviz (DOT language).

References

- 1. The history of the tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Biosynthesis of Oxytetracycline by Streptomyces rimosus: Past, Present and Future Directions in the Development of Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxytetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. baranlab.org [baranlab.org]

- 6. Lloyd Conover | Lemelson [lemelson.mit.edu]

- 7. invent.org [invent.org]

- 8. US2699054A - Tetracycline - Google Patents [patents.google.com]

- 9. US2609329A - Process for producing aureomycin - Google Patents [patents.google.com]

- 10. thesciencenotes.com [thesciencenotes.com]

- 11. ANTIBIOTICS (Tetracycline) | PDF [slideshare.net]

- 12. US2763681A - Chlortetracycline, purification and alkaline earth salts - Google Patents [patents.google.com]

- 13. US2655535A - Recovery of chlortetracycline - Google Patents [patents.google.com]

- 14. US2763682A - Purification of chlortetracycline - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. Tetracycline - Chemical syntheses [chm.bris.ac.uk]

- 17. tigerweb.towson.edu [tigerweb.towson.edu]

- 18. researchgate.net [researchgate.net]

- 19. Comparison of Tetracycline Action on Staphylococcus aureus and Escherichia coli by Microbial Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. letstalkacademy.com [letstalkacademy.com]

The Multifaceted Biological Activities of Tetracycline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracyclines, a class of broad-spectrum antibiotics discovered in the 1940s, have long been a cornerstone in the treatment of bacterial infections.[1][2] Their primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][3][4] However, the therapeutic potential of tetracycline (B611298) derivatives extends far beyond their antimicrobial properties. A growing body of research has unveiled a diverse range of non-antibiotic activities, including potent anti-inflammatory, immunomodulatory, and matrix metalloproteinase (MMP) inhibitory effects.[5][6][7] These multifaceted biological activities have opened new avenues for the application of tetracycline derivatives in a variety of non-infectious diseases, such as rosacea, periodontitis, autoimmune disorders, and even neurodegenerative conditions.[7][8]

This technical guide provides an in-depth exploration of the biological activities of various tetracycline derivatives. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visualizations of key signaling pathways.

Core Biological Activities

Antimicrobial Activity

The hallmark of tetracyclines is their ability to inhibit bacterial growth. This is achieved by reversibly binding to the 16S rRNA of the 30S ribosomal subunit, which physically blocks the binding of aminoacyl-tRNA to the mRNA-ribosome complex, thereby arresting protein synthesis.[1][9] Newer generation tetracycline derivatives, such as omadacycline (B609740) and eravacycline, have been engineered to overcome common resistance mechanisms like efflux pumps and ribosomal protection proteins, expanding their spectrum of activity against multidrug-resistant pathogens.[10][11] Sarecycline, on the other hand, is a narrow-spectrum antibiotic specifically designed to target Cutibacterium acnes, the bacterium implicated in acne vulgaris, with reduced activity against commensal gut bacteria.[9][12]

The following tables summarize the in vitro antimicrobial activity of selected tetracycline derivatives against a range of clinically relevant bacteria. The MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are presented.

Table 1: Antimicrobial Spectrum of Omadacycline

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus (MRSA) | 0.25 | 1.0 | [1][11] |

| Streptococcus pneumoniae (Penicillin-Resistant) | 0.06 | 0.25 | [1][13] |

| Enterococcus faecalis (Vancomycin-Resistant) | 0.12 | 0.25 | [11] |

| Enterococcus faecium (Vancomycin-Resistant) | 0.12 | 0.12 | [11] |

| Escherichia coli | 0.5 | 2 | [13] |

| Klebsiella pneumoniae | 1 | 8 | [13] |

| Haemophilus influenzae | 0.5 | 1 | [13] |

Table 2: Antimicrobial Spectrum of Eravacycline

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus (MRSA) | 0.12 | 0.12 | [14][15] |

| Streptococcus pneumoniae | 0.004 | 0.008 | [14][15] |

| Enterococcus faecalis | 0.06 | 2 | [14][15] |

| Enterococcus faecium | 0.06 | 2 | [14][15] |

| Enterobacteriaceae | 0.25 | 0.5 | [14][15] |

| Acinetobacter baumannii | 0.5 | 1 | [14][15] |

| Stenotrophomonas maltophilia | 1 | 2 | [14][15] |

Table 3: Antimicrobial Spectrum of Sarecycline

| Organism | MIC₅₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Cutibacterium acnes | - | 0.06 - 0.25 | [16][17] |

| Staphylococcus aureus | - | - | |

| Escherichia coli | 16 | - | [12] |

Anti-Inflammatory Activity

Tetracycline derivatives exhibit significant anti-inflammatory properties that are independent of their antimicrobial action.[5] They can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[18] This is achieved, in part, by inhibiting key signaling pathways like the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response.[6][19]

Caption: Tetracycline derivatives inhibit inflammatory signaling pathways.

Table 4: Inhibition of Inflammatory Mediators by Tetracycline Derivatives

| Derivative | Assay | Effect | Quantitative Data | Reference(s) |

| Minocycline (B592863) | LPS-stimulated THP-1 cells | Inhibition of TNF-α production | 84-89% inhibition | |

| Doxycycline | LPS-stimulated THP-1 cells | Inhibition of TNF-α production | 92% inhibition | |

| Sarecycline | Rat Paw Edema Model | Reduction of inflammation | 53.1% reduction at 100 mg/kg | [20] |

| Doxycycline | THP-1 cells | Inhibition of MRC1 expression | IC₅₀ of ~12 µM | [21] |

Inhibition of Matrix Metalloproteinases (MMPs)

Tetracyclines are potent inhibitors of MMPs, a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[17][22] Elevated MMP activity is implicated in various pathological conditions, including periodontitis, arthritis, and cancer metastasis.[6][23] Tetracyclines, particularly chemically modified tetracyclines (CMTs) that lack antimicrobial activity, have been developed to specifically target MMPs.[23][24] They are thought to inhibit MMPs by chelating the zinc and calcium ions essential for their catalytic activity.[25]

Table 5: Inhibition of MMP-9 by Tetracycline Derivatives

| Derivative | IC₅₀ (µM) | Reference(s) |

| Minocycline | 10.7 | [9] |

| Tetracycline | 40.0 | [9] |

| Doxycycline | 608.0 | [9] |

| Minocycline | 272 | [7] |

Neuroprotective Activity

Minocycline, a highly lipophilic second-generation tetracycline, readily crosses the blood-brain barrier and has demonstrated significant neuroprotective effects in various models of neurological disease.[26] Its neuroprotective mechanisms are multifaceted and include the inhibition of microglial activation, suppression of neuroinflammation, and inhibition of apoptosis.[10][18][26]

Caption: Minocycline's neuroprotective effects via apoptosis inhibition.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of tetracycline derivatives against aerobic bacteria, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Caption: Workflow for the broth microdilution MIC assay.

-

Preparation of Tetracycline Derivative Stock Solution: Prepare a stock solution of the tetracycline derivative in a suitable solvent at a concentration that is at least 10 times the highest concentration to be tested.

-

Preparation of 96-Well Microtiter Plates:

-

Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well plate.

-

Add 100 µL of the tetracycline derivative stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate to the tenth well. Discard the final 100 µL from the tenth well. The eleventh well will serve as a positive control (no drug), and the twelfth well as a negative control (no bacteria).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Inoculate each well (except the negative control) with 100 µL of the standardized bacterial inoculum.

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the tetracycline derivative that completely inhibits visible growth.

-

Assessment of MMP Inhibition by Gelatin Zymography

This protocol describes the gelatin zymography technique, a sensitive method for detecting the activity of gelatinases such as MMP-2 and MMP-9 and for evaluating the inhibitory effects of tetracycline derivatives.

Caption: Workflow for gelatin zymography to assess MMP inhibition.

-

Sample Preparation:

-

Collect samples containing MMPs, such as conditioned cell culture media.

-

Incubate the samples with various concentrations of the tetracycline derivative to be tested. Include a control sample without any inhibitor.

-

Mix the samples with a non-reducing sample buffer. Do not heat the samples.

-

-

Gel Electrophoresis:

-

Prepare a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).

-

Load the samples and a molecular weight marker onto the gel.

-

Perform electrophoresis under non-reducing conditions to separate the proteins based on their molecular weight.

-

-

Renaturation and Development:

-

After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the MMPs to renature.

-

Incubate the gel in a development buffer containing calcium and zinc ions at 37°C for 24-48 hours. This allows the active MMPs to digest the gelatin in the gel.

-

-

Staining and Visualization:

-

Stain the gel with Coomassie Brilliant Blue R-250.

-

Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.

-

-

Analysis:

-

Quantify the intensity of the clear bands using densitometry. A reduction in the intensity of the bands in the presence of the tetracycline derivative indicates inhibition of MMP activity.

-

Measurement of Cytokine Inhibition by ELISA

This protocol provides a general guideline for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β) in cell culture supernatants following treatment with tetracycline derivatives.

Caption: Workflow for measuring cytokine inhibition by ELISA.

-

Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample and Standard Incubation:

-

Prepare a standard curve using a known concentration of the recombinant cytokine.

-

Add the standards and cell culture supernatants (from cells stimulated with an inflammatory agent like LPS and treated with different concentrations of the tetracycline derivative) to the wells and incubate for 2 hours at room temperature.

-

-

Detection:

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

-

-

Substrate Development and Reading:

-

Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the concentration of the cytokine in the experimental samples. A decrease in cytokine concentration in the presence of the tetracycline derivative indicates an anti-inflammatory effect.

Conclusion

The biological activities of tetracycline derivatives are remarkably diverse, extending well beyond their established role as antibiotics. Their ability to modulate inflammatory responses, inhibit tissue-degrading enzymes, and provide neuroprotection highlights their significant therapeutic potential for a wide range of diseases. The development of newer derivatives with improved efficacy, safety profiles, and targeted spectra of activity continues to expand the clinical utility of this versatile class of molecules. This technical guide provides a foundational understanding of these activities, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their ongoing efforts to harness the full therapeutic potential of tetracycline derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The structure of mitogen-activated protein kinase p38 at 2.1-Å resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. Hypothesized neuroprotective effect of minocycline against COVID-19-induced stroke and neurological dysfunction: possible role of matrix metalloprotease signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 12. researchgate.net [researchgate.net]

- 13. Chemically modified tetracyclines: The novel host modulating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Endotoxin Molecule Lipopolysaccharide-Induced Zebrafish Inflammation Model: A Novel Screening Method for Anti-Inflammatory Drugs [mdpi.com]

- 17. Doxycycline inhibits cell proliferation and invasive potential: combination therapy with cyclooxygenase-2 inhibitor in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bowdish.ca [bowdish.ca]

- 20. Antibacterial Mechanisms and Efficacy of Sarecycline in Animal Models of Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Doxycycline Inhibits Polarization of Macrophages to the Proangiogenic M2-type and Subsequent Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Tetracycline up-regulates COX-2 expression and prostaglandin E2 production independent of its effect on nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Chemically modified tetracyclines as inhibitors of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Chemically modified tetracyclines: The novel host modulating agents [wisdomlib.org]

- 25. Tetracyclines downregulate the production of LPS-induced cytokines and chemokines in THP-1 cells via ERK, p38, and nuclear factor-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 26. NF-κB - Wikipedia [en.wikipedia.org]

Tetracycline as a Broad-Spectrum Antibiotic: An In-depth Technical Guide

Introduction

Tetracyclines are a class of broad-spectrum polyketide antibiotics that were first discovered in the 1940s.[1] They are produced by several species of Streptomyces bacteria or can be created semi-synthetically.[1] The characteristic structure of tetracyclines consists of a linear fused tetracyclic nucleus.[1] While all tetracyclines share this core structure, modifications with different functional groups, such as chloro, methyl, and hydroxyl groups, alter their pharmacological properties like half-life and serum protein binding, but do not significantly change their broad antibacterial activity.[1] This class of antibiotics is known for its bacteriostatic action, meaning they inhibit the growth and multiplication of microorganisms rather than killing them directly.[1] Their effectiveness spans a wide range of Gram-positive and Gram-negative bacteria, as well as atypical organisms like chlamydiae, mycoplasmas, and rickettsiae, and even some protozoan parasites.[2] Due to their broad spectrum of activity and low cost, tetracyclines have been extensively used in human and veterinary medicine for both treatment and prophylaxis of infections.[1][2] They have also been used at subtherapeutic levels in animal feed as growth promoters.[2]

Mechanism of Action

The primary mechanism of action for tetracycline (B611298) antibiotics is the inhibition of protein synthesis in bacteria.[1][3] This is achieved by their reversible binding to the 30S ribosomal subunit, a key component of the bacterial protein synthesis machinery.[1][4] By binding to the 30S subunit, tetracyclines sterically block the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[2][5] This prevents the addition of new amino acids to the growing polypeptide chain, effectively halting protein synthesis.[3] This inhibition of protein synthesis is what leads to the bacteriostatic effect, as the bacteria can no longer produce the proteins necessary for growth and replication.[3] While tetracyclines can also bind to the 50S ribosomal subunit to some extent and may alter the cytoplasmic membrane, their primary and clinically relevant mode of action is the inhibition of the 30S subunit.[1][4] Mammalian cells are largely unaffected by therapeutic doses of tetracycline because they do not possess the same active transport system that bacteria use to accumulate the drug, and their ribosomes have a different structure.[6]

Spectrum of Activity

Tetracyclines are characterized by their broad spectrum of activity against a diverse range of microorganisms. They are effective against many Gram-positive and Gram-negative bacteria, including aerobes and anaerobes.[6] Furthermore, they are particularly useful for treating infections caused by obligately intracellular bacteria such as Chlamydia, Mycoplasma, and Rickettsia.[6] Spirochetal infections, including syphilis and Lyme disease, are also susceptible to tetracyclines.[6]

The following tables summarize the in vitro activity of tetracycline and its derivatives against a selection of common bacterial pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

| Gram-Positive Bacteria | Tetracycline MIC (µg/mL) | Doxycycline (B596269) MIC (µg/mL) | Minocycline (B592863) MIC (µg/mL) |

| Staphylococcus aureus | 0.25 - >128 | 0.12 - 32 | ≤0.12 - 16 |

| Streptococcus pneumoniae | ≤0.06 - 64 | ≤0.06 - 16 | ≤0.06 - 8 |

| Enterococcus faecalis | 1 - >128 | 4 - 64 | 0.5 - 32 |

| Gram-Negative Bacteria | Tetracycline MIC (µg/mL) | Doxycycline MIC (µg/mL) | Minocycline MIC (µg/mL) |

| Escherichia coli | 0.5 - >128 | 0.25 - 64 | 0.5 - 32 |

| Haemophilus influenzae | 0.25 - 32 | 0.12 - 16 | 0.12 - 8 |

| Neisseria gonorrhoeae | 0.25 - 32 | 0.12 - 16 | 0.06 - 8 |

| Acinetobacter baumannii | 2 - >128 | 1 - 64 | 0.5 - 32 |

Mechanisms of Resistance

The widespread use of tetracyclines has unfortunately led to the emergence and spread of bacterial resistance, which has somewhat diminished their clinical utility.[6] Bacteria have developed several mechanisms to counteract the effects of tetracycline. The three primary mechanisms of resistance are:

-

Efflux Pumps: This is the most common mechanism of tetracycline resistance.[1] Bacteria acquire genes that code for membrane proteins that actively pump tetracycline out of the cell.[1][6] This prevents the antibiotic from reaching a high enough concentration within the cytoplasm to effectively inhibit protein synthesis.[1] These efflux pumps often work by exchanging a proton for a tetracycline-cation complex.[1]

-

Ribosomal Protection: In this mechanism, bacteria acquire genes that produce proteins that protect the ribosome from the action of tetracycline.[1][6] These ribosomal protection proteins (RPPs) can bind to the ribosome and dislodge tetracycline, allowing protein synthesis to continue even in the presence of the antibiotic.[6] Some RPPs may also distort the ribosome's structure to permit tRNA binding while tetracycline is still bound.[1]

-

Enzymatic Inactivation: This is a less common mechanism of resistance.[1] It involves the enzymatic modification of the tetracycline molecule, rendering it inactive.[1] This modification can be carried out by enzymes such as NADPH-dependent oxidoreductases.[1]

Pharmacokinetics

The pharmacokinetic properties of tetracyclines can vary depending on the specific derivative. Generally, they are absorbed orally, with absorption rates ranging from 60-80% for tetracycline to over 90% for doxycycline and minocycline.[7] However, the absorption of tetracyclines is significantly reduced by the presence of multivalent cations such as calcium, magnesium, iron, and aluminum.[7] Therefore, it is recommended to avoid taking tetracyclines with dairy products, antacids, and iron supplements.[7]

Tetracyclines distribute widely throughout the body tissues and fluids, and they are concentrated in the liver and excreted in bile, urine, and feces.[4][7] Minocycline is unique in its ability to reach high concentrations in tears and saliva.[7] The half-life of tetracyclines also varies, with tetracycline being short-acting, while doxycycline and minocycline have longer half-lives, allowing for less frequent dosing.[8]

| Property | Tetracycline | Doxycycline | Minocycline |

| Oral Bioavailability | 60-80% | ≥90% | ≥90% |

| Effect of Food on Absorption | Significant decrease | Less significant decrease | Less significant decrease |

| Primary Route of Excretion | Urine | Intestinal tract | Urine |

| Half-life | 6-8 hours | 18-22 hours | 11-22 hours |

Clinical Applications

Despite the development of resistance, tetracyclines remain important antibiotics for treating a variety of infections. They are the drugs of choice for infections caused by Chlamydia, Rickettsia, and Brucella.[1] They are also used to treat respiratory tract infections, urinary tract infections, and certain skin infections like acne and rosacea.[1][9] Other clinical uses include the treatment of syphilis, Lyme disease, and malaria prophylaxis.[6][10]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of tetracycline that inhibits the visible growth of a specific bacterium.

Materials:

-

Tetracycline hydrochloride powder

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial culture in logarithmic growth phase

-

Spectrophotometer

-

Sterile pipette tips and multichannel pipette

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare Tetracycline Stock Solution: Prepare a stock solution of tetracycline hydrochloride in a suitable solvent (e.g., sterile deionized water or a buffer recommended by the supplier) at a concentration of 1280 µg/mL. Filter-sterilize the stock solution.

-

Prepare Serial Dilutions: In a sterile 96-well plate, perform serial two-fold dilutions of the tetracycline stock solution with CAMHB to achieve a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL). Each well should contain 50 µL of the diluted antibiotic solution.

-

Prepare Bacterial Inoculum: Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. The turbidity of the suspension should be adjusted to a 0.5 McFarland standard.

-

Inoculate the Microtiter Plate: Add 50 µL of the bacterial inoculum to each well of the microtiter plate containing the tetracycline dilutions. This will result in a final volume of 100 µL per well. Include a positive control well (bacterial inoculum in CAMHB without antibiotic) and a negative control well (CAMHB only).

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Read Results: The MIC is the lowest concentration of tetracycline at which there is no visible growth of the bacteria.

Antibiotic Susceptibility Testing (AST) by Kirby-Bauer Disk Diffusion

Objective: To qualitatively determine the susceptibility of a bacterium to tetracycline.

Materials:

-

Mueller-Hinton agar (B569324) (MHA) plates

-

Tetracycline antibiotic disks (30 µg)

-

Bacterial culture in logarithmic growth phase

-

Sterile cotton swabs

-

Forceps

-

Incubator (35°C ± 2°C)

-

Ruler or calipers

Procedure:

-

Prepare Bacterial Inoculum: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.

-

Inoculate the MHA Plate: Dip a sterile cotton swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

-

Apply Antibiotic Disk: Using sterile forceps, place a tetracycline disk (30 µg) onto the center of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar surface.

-

Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-18 hours in ambient air.

-

Measure and Interpret Results: After incubation, measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters. Interpret the results as "Susceptible," "Intermediate," or "Resistant" based on the zone diameter interpretive standards provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

In Vitro Ribosomal Inhibition Assay

Objective: To directly measure the inhibitory effect of tetracycline on bacterial protein synthesis in a cell-free system.

Materials:

-

E. coli S30 cell-free extract system

-

Plasmid DNA encoding a reporter protein (e.g., luciferase or β-galactosidase)

-

Tetracycline solutions at various concentrations

-

Amino acid mixture containing a radiolabeled amino acid (e.g., [35S]-methionine)

-

Reaction buffer and other components of the cell-free system

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Set up the Reaction: In a microcentrifuge tube, combine the S30 extract, reaction buffer, amino acid mixture (including the radiolabeled amino acid), and the reporter plasmid DNA.

-

Add Tetracycline: Add different concentrations of tetracycline to separate reaction tubes. Include a no-antibiotic control.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60 minutes) to allow for protein synthesis.

-

Precipitate and Collect Protein: Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins. Collect the precipitated protein by vacuum filtration onto glass fiber filters.

-

Wash: Wash the filters with cold TCA and then ethanol (B145695) to remove unincorporated radiolabeled amino acids.

-

Quantify Protein Synthesis: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Analyze Data: The amount of radioactivity is proportional to the amount of protein synthesized. Calculate the percentage of inhibition of protein synthesis for each tetracycline concentration compared to the no-antibiotic control.

Visualizations

Caption: Mechanism of action of tetracycline on the bacterial ribosome.

Caption: Overview of tetracycline resistance mechanisms in bacteria.

Caption: Experimental workflow for MIC determination by broth microdilution.

Conclusion

Tetracyclines have been a cornerstone of antimicrobial therapy for decades, valued for their broad spectrum of activity and oral bioavailability. While the rise of bacterial resistance has challenged their widespread use, they remain critical for treating specific types of infections. A thorough understanding of their mechanism of action, the molecular basis of resistance, and their pharmacokinetic properties is essential for their continued effective use in clinical practice. Furthermore, ongoing research into new tetracycline derivatives and strategies to overcome resistance will be crucial in preserving the utility of this important class of antibiotics for future generations.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Tetracycline inhibition of cell-free protein synthesis. II. Effect of the binding of tetracycline to the components of the system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Tetracycline inhibition of cell-free protein synthesis. I. Binding of tetracycline to components of the system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tetracyclines downregulate the production of LPS-induced cytokines and chemokines in THP-1 cells via ERK, p38, and nuclear factor-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of Tet(O)‐mediated tetracycline resistance | The EMBO Journal [link.springer.com]

An In-depth Technical Guide to the Tet-On and Tet-Off Inducible Gene Expression Systems

For Researchers, Scientists, and Drug Development Professionals

The tetracycline-inducible (Tet) gene expression systems, encompassing both the Tet-On and Tet-Off variants, represent a cornerstone of modern biological research and a powerful tool in drug development.[1][2] These systems offer precise temporal and quantitative control over gene expression in eukaryotic cells, enabling rigorous investigation of gene function, validation of drug targets, and development of sophisticated cell-based assays.[1][3] This guide provides a comprehensive technical overview of the core principles, experimental methodologies, and quantitative performance of the Tet-On and Tet-Off systems.

Core Principles of the Tet Systems

The foundation of the Tet systems lies in the tetracycline (B611298) resistance operon of Escherichia coli.[1] This operon is regulated by the tetracycline repressor protein (TetR), which binds to the tetracycline operator (tetO) DNA sequence in the absence of tetracycline, thereby repressing the transcription of genes involved in tetracycline resistance.[4] The presence of tetracycline or its more stable analog, doxycycline (B596269) (Dox), induces a conformational change in TetR, causing it to dissociate from the tetO sequence and allowing gene expression to proceed.[4] This bacterial regulatory circuit has been ingeniously adapted for use in mammalian cells.

The Tet-Off System

The Tet-Off system was the first to be developed and relies on a tetracycline-controlled transactivator (tTA).[5] This fusion protein consists of the TetR and the potent transcriptional activation domain of the Herpes Simplex Virus VP16 protein.[5][6] In the Tet-Off system, tTA binds to a tetracycline response element (TRE) in the promoter of a target gene in the absence of Dox, leading to robust gene expression. The TRE is a synthetic regulatory element composed of multiple tetO sequences upstream of a minimal promoter.[5][6] When Dox is introduced, it binds to tTA, preventing it from binding to the TRE and thus turning off gene expression.[5][7]

The Tet-On System

Conversely, the Tet-On system activates gene expression in the presence of Dox. This system utilizes a reverse tetracycline-controlled transactivator (rtTA).[5] The rtTA is a mutant form of tTA that binds to the TRE only when Dox is present.[3][5] This seemingly subtle difference has significant practical implications, as it allows for gene expression to be actively induced rather than passively derepressed. Over the years, the Tet-On system has undergone several rounds of optimization, leading to the development of "Advanced" and "3G" versions with reduced basal expression (leakiness) and increased sensitivity to Dox.[2][8][9]

Quantitative Performance of Tet Systems

The choice between the Tet-On and Tet-Off systems, as well as their different generations, often depends on the specific experimental requirements. The following tables summarize key quantitative parameters to aid in this selection.

| Parameter | Tet-Off System | Tet-On System (Original) | Tet-On Advanced (rtTA2S-M2) | Tet-On 3G (rtTA3) |

| Induction Principle | Gene expression is ON in the absence of Dox, OFF in the presence of Dox. | Gene expression is OFF in the absence of Dox, ON in the presence of Dox. | Gene expression is OFF in the absence of Dox, ON in the presence of Dox. | Gene expression is OFF in the absence of Dox, ON in the presence of Dox. |

| Basal Expression (Leakiness) | Generally low, but can be a concern for highly toxic gene products. | Can be higher than Tet-Off, a known limitation of the original system. | Reduced basal expression compared to the original Tet-On system.[2] | Lowest basal expression among the Tet-On systems.[10] |

| Induction Fold | Can range from 20 to 500-fold depending on the cell type and conditions.[11] | Typically lower than Tet-Off, ranging from 2 to 28-fold in some systems.[11] | Significant improvement over the original Tet-On, with high induction levels. | Can achieve over 10,000-fold induction.[8] |

| Doxycycline Sensitivity | High sensitivity; low concentrations of Dox are sufficient for repression. | Requires higher Dox concentrations for induction compared to Tet-Off.[11] | Functions at a 10-fold lower Dox concentration than the original Tet-On.[4] | Sensitive to 100-fold less Dox than the original Tet-On system.[2] |

| Response Time | Slower to turn on (requires removal of Dox). | Faster responsiveness for induction.[5] | Fast induction kinetics. | Very rapid and sensitive induction. |

Table 1: Comparative analysis of Tet-Off and various generations of Tet-On systems.

| System Generation | Key Improvements |

| Tet-On Advanced | Human codon optimization for stable expression, reduced basal expression, and functions at a 10-fold lower Dox concentration than the original Tet-On.[2] |

| Tet-On 3G | Further mutations in the transactivator for increased sensitivity to Dox (100-fold less than original Tet-On) and a modified TRE promoter (PTRE3G) for significantly reduced basal expression.[2][10] |

Table 2: Key improvements in second and third-generation Tet-On systems.

Experimental Protocols

Establishing a Stable Tet-On Inducible Cell Line (Two-Vector System)

This protocol outlines the generation of a double-stable cell line containing both the regulatory (rtTA) and response (gene of interest under a TRE promoter) plasmids.

1. Generation of the "Tet-On" Cell Line (Expressing the rtTA): a. Transfect the target cells with a plasmid encoding the rtTA and a selection marker (e.g., neomycin resistance). b. Culture the transfected cells in the presence of the appropriate selection antibiotic (e.g., G418). c. Isolate and expand individual resistant colonies. d. Screen the clones for stable expression of the rtTA protein, for instance by Western blotting.

2. Generation of the Double-Stable Cell Line: a. Transfect the validated "Tet-On" cell line with the response plasmid containing your gene of interest downstream of a TRE promoter and a different selection marker (e.g., puromycin (B1679871) resistance). b. Culture the cells in media containing both selection antibiotics (e.g., G418 and puromycin). c. Isolate and expand individual double-resistant colonies.

3. Screening and Validation of Inducible Clones: a. Culture the double-stable clones in the presence and absence of a range of Dox concentrations (e.g., 0.1 - 1 µg/mL).[12] b. After an appropriate induction period (typically 24-48 hours), assess the expression of your gene of interest using a suitable method (e.g., qPCR, Western blot, or a reporter assay). c. Select the clone with the lowest basal expression and the highest Dox-inducible expression for further experiments.

Doxycycline Induction of Gene Expression

-

Doxycycline Stock Solution: Prepare a stock solution of Doxycycline hyclate in sterile, deionized water at a concentration of 1 mg/mL. Filter-sterilize and store in aliquots at -20°C, protected from light.

-

Induction: Add the Doxycycline stock solution directly to the cell culture medium to achieve the desired final concentration. The optimal concentration should be determined empirically for each cell line and clone, but typically ranges from 100 ng/mL to 1 µg/mL.[12]

-

Duration of Induction: The time required for maximal induction can vary depending on the gene of interest and the cell type, but is generally between 24 and 48 hours.

-

Maintenance of Induction: Doxycycline has a half-life of approximately 24 hours in cell culture medium. For long-term experiments, the medium should be replenished with fresh Doxycycline every 48 hours.[7]

Luciferase Reporter Assay for System Validation

A dual-luciferase reporter assay is a highly sensitive method to quantify the performance of a Tet system.

1. Plasmid Construction: a. Clone the firefly luciferase gene into the response vector under the control of the TRE promoter. b. Use a separate plasmid constitutively expressing Renilla luciferase as an internal control for transfection efficiency and cell viability.

2. Transfection and Induction: a. Co-transfect the target cells with the TRE-firefly luciferase plasmid, the constitutive Renilla luciferase plasmid, and the appropriate regulatory plasmid (tTA or rtTA). b. For Tet-On systems, induce with a range of Dox concentrations. For Tet-Off systems, culture in the presence and absence of Dox.

3. Cell Lysis and Luciferase Measurement: a. After the induction period, wash the cells with PBS and lyse them using a passive lysis buffer. b. Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

4. Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. b. Calculate the fold induction by dividing the normalized luciferase activity of the induced sample by that of the uninduced sample.

Signaling Pathways and Experimental Workflows

Tet-Off System Signaling Pathway

Caption: In the Tet-Off system, tTA activates gene expression, which is inhibited by doxycycline.

Tet-On System Signaling Pathway

Caption: In the Tet-On system, doxycycline induces the rtTA-Dox complex to activate gene expression.

Experimental Workflow for Generating a Stable Tet-On Cell Line

Caption: Workflow for creating a double-stable Tet-On inducible cell line.

Conclusion

The Tet-On and Tet-Off systems provide an unparalleled level of control over gene expression, making them indispensable tools for a wide range of applications in biological research and drug development. The continuous evolution of these systems, particularly the Tet-On variants, has addressed earlier limitations, offering researchers a highly sensitive, tightly regulated, and robust platform for their studies. A thorough understanding of the underlying principles and careful optimization of experimental protocols are key to harnessing the full potential of these powerful technologies.

References

- 1. takarabio.com [takarabio.com]

- 2. Tetracycline-controlled transcriptional activation - Wikipedia [en.wikipedia.org]

- 3. takara.co.kr [takara.co.kr]

- 4. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Video: Generation of Stable Human Cell Lines with Tetracycline-inducible Tet-on shRNA or cDNA Expression [jove.com]

- 7. takarabio.com [takarabio.com]

- 8. addgene.org [addgene.org]

- 9. Tet-On 3G tetracycline-inducible expression systems [takarabio.com]

- 10. Our site is not available in your region [takarabio.com]

- 11. The tet-off system is more effective than the tet-on system for regulating transgene expression in a single adenovirus vector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Doxycycline inducible overexpression systems: how to induce your gene of interest without inducing misinterpretations - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Controllable Gene Expression: A Technical Guide to the Tetracycline-Inducible System

For Researchers, Scientists, and Drug Development Professionals

The ability to precisely control gene expression is a foundational tool in modern biological research and a critical component in the development of novel therapeutics. Among the various inducible systems, the tetracycline (B611298) (Tet)-inducible gene expression system stands out for its robustness, high degree of control, and broad applicability across a wide range of eukaryotic cells.[1][2] This technical guide provides an in-depth exploration of the core principles of the Tet system, offering detailed molecular mechanisms, quantitative performance data, and comprehensive experimental protocols to empower researchers in harnessing this powerful technology.

Core Principles: A Tale of Two Systems

The tetracycline-inducible system is a binary transgenic system that allows for the temporal and quantitative control of gene expression in the presence or absence of tetracycline or its more stable and potent derivative, doxycycline (B596269) (Dox).[3][4] The system is elegantly derived from the tetracycline resistance operon of Escherichia coli and has been engineered into two primary configurations: the Tet-Off and Tet-On systems.[1][5]

The "Tet-Off" System: Silencing with Tetracycline

In the Tet-Off system, the expression of the gene of interest (GOI) is constitutively active and is turned off in the presence of tetracycline or doxycycline.[1][2] This system relies on two key components:

-

The Tetracycline-controlled Transactivator (tTA): A fusion protein composed of the Tet Repressor (TetR) from E. coli and the VP16 transactivation domain from Herpes Simplex Virus.[1][2]

-

The Tetracycline Response Element (TRE): A specialized promoter containing multiple copies of the tetracycline operator sequence (tetO) placed upstream of a minimal promoter (e.g., a minimal CMV promoter).[1][6]

In the absence of an effector molecule, the tTA protein binds to the tetO sequences within the TRE, and the VP16 domain recruits the cell's transcriptional machinery to drive high-level expression of the downstream GOI.[1] When tetracycline or doxycycline is introduced, it binds to the tTA protein, inducing a conformational change that prevents tTA from binding to the TRE, thereby silencing gene expression.[1][2]

The "Tet-On" System: Activation with Doxycycline

Conversely, in the Tet-On system, gene expression is induced in the presence of doxycycline. This system utilizes a reverse tetracycline-controlled transactivator (rtTA).

-

The Reverse Tetracycline-controlled Transactivator (rtTA): A mutated form of tTA that binds to the TRE only in the presence of doxycycline.[1] Four amino acid changes in the TetR moiety of tTA alter its binding characteristics.

-

The Tetracycline Response Element (TRE): Identical to the one used in the Tet-Off system.

In the absence of doxycycline, the rtTA protein is unable to bind to the TRE, and the GOI remains silent.[1] Upon the addition of doxycycline, the drug binds to rtTA, causing a conformational change that allows it to bind to the TRE and activate transcription of the GOI.[1] The Tet-On system is often preferred for its faster response times.

System Evolution: Enhancing Performance

Since their inception, Tet systems have undergone several generations of improvement to enhance their performance, primarily focusing on reducing basal expression (leakiness) and increasing sensitivity to doxycycline.

-

Tet-On Advanced (rtTA2S-M2): This version of rtTA exhibits reduced basal expression and functions at a 10-fold lower doxycycline concentration than the original Tet-On system.[5] Its expression is also more stable in eukaryotic cells due to human codon optimization and the use of three minimal transcriptional activation domains.[5]

-

Tet-On 3G (rtTA3): The third-generation transactivator is even more sensitive to doxycycline, responding to concentrations 100-fold lower than the original Tet-On system.[1] This increased sensitivity is particularly advantageous for in vivo studies where achieving high doxycycline concentrations in certain tissues can be challenging.[7] The PTRE3G promoter, a key component of the 3G systems, has mutations that reduce background expression by 5- to 20-fold compared to its predecessor, PTight.[7] Tet-On 3G systems can achieve over 10,000-fold induction.[1]

Quantitative Performance Data

The performance of tetracycline-inducible systems can be quantified by several key parameters, including the fold induction, the level of basal expression (leakiness), and the dose-responsiveness to the inducer.

| System | Transactivator | Promoter | Fold Induction | Doxycycline Sensitivity | Basal Expression | Key Features |

| Tet-Off | tTA | TRE | Up to 10,000-fold[8] | High | Low | Gene expression is repressed by Dox. |

| Tet-On | rtTA | TRE | High | Lower than Tet-Off | Can be leaky | Gene expression is activated by Dox. |

| Tet-On Advanced | rtTA2S-M2 | PTight | High | 10-fold higher than Tet-On | Reduced | Improved stability and lower leakiness. |

| Tet-On 3G | rtTA3 | PTRE3G | Up to 25,000-fold[9] | 100-fold higher than Tet-On[10] | Very Low[7] | Highest sensitivity and lowest basal expression.[7] |

Table 1: Comparison of Tetracycline-Inducible Systems

| Doxycycline Concentration | Tet-On Advanced (Relative Luciferase Units) | Tet-On 3G (Relative Luciferase Units) |

| 0 ng/mL | ~1 | ~0.1 |

| 1 ng/mL | ~10 | ~100 |

| 10 ng/mL | ~100 | ~10,000 |

| 100 ng/mL | ~1,000 | ~20,000 |

| 1000 ng/mL | ~1,500 | ~25,000 |

Table 2: Representative Doxycycline Dose-Response Data for Tet-On Advanced vs. Tet-On 3G Systems. (Note: Values are illustrative and can vary significantly depending on the cell type, gene of interest, and experimental conditions). At 5-10 ng/ml Dox, induced expression was 100- to 150-fold higher for the Tet-On 3G cell line compared to the Tet-On Advanced line in one study.[11]

Experimental Protocols

Successful implementation of the tetracycline-inducible system requires careful planning and execution of experimental procedures. Below are detailed methodologies for key experiments.

Protocol for Transient Transfection with a Tet-On Inducible Plasmid

This protocol is suitable for rapid, short-term expression studies.

Materials:

-

Target mammalian cell line

-

Complete growth medium

-

Tet-On inducible expression vector (e.g., pTetOne) containing the gene of interest

-

Transfection reagent (e.g., Lipofectamine, FuGENE)

-

Serum-free medium (for complex formation)

-

Doxycycline stock solution (1 mg/mL in sterile water, stored at -20°C in the dark)[12]

-

Multi-well plates (e.g., 6-well or 24-well)

Procedure:

-

Cell Seeding: Approximately 18-24 hours prior to transfection, seed the target cells in a multi-well plate to achieve 50-70% confluency on the day of transfection.[13]

-

Preparation of Transfection Complexes: a. In a sterile tube, dilute the Tet-On plasmid DNA into serum-free medium. b. In a separate sterile tube, dilute the transfection reagent into serum-free medium. c. Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow for complex formation.[13][14]

-

Transfection: a. Gently add the DNA-transfection reagent complexes dropwise to the cells in each well. b. Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

-

Induction of Gene Expression: a. After the initial incubation, replace the medium with fresh complete growth medium containing the desired final concentration of doxycycline (typically ranging from 10 to 1000 ng/mL).[4][15] Include a control well without doxycycline. b. The half-life of doxycycline in cell culture medium is approximately 24 hours; for continuous expression, the medium should be replenished with fresh doxycycline every 48 hours.[9][12]

-

Analysis of Gene Expression: a. Incubate the cells for an additional 24-72 hours post-induction. b. Harvest the cells and analyze the expression of the gene of interest using appropriate methods such as qPCR for mRNA levels, Western blotting for protein levels, or a reporter assay if applicable.

Protocol for Generating a Stable Tet-On 3G Inducible Cell Line

This protocol is for creating a cell line with long-term, inducible expression of the gene of interest. This typically involves a two-step process: first generating a stable cell line expressing the transactivator, and then introducing the response plasmid. All-in-one vectors are also available to simplify this process.

Materials:

-

Target mammalian cell line

-

Complete growth medium

-

Tet-On 3G transactivator plasmid (e.g., pCMV-Tet3G) with a selection marker (e.g., Neomycin resistance for G418 selection)

-

TRE response plasmid containing the GOI and a second selection marker (e.g., Puromycin resistance)

-

Linear selection markers (optional for co-transfection with all-in-one vectors)

-

Transfection reagent

-

Selection antibiotics (e.g., G418, Puromycin)

-

Cloning cylinders or discs

-

Multi-well plates and tissue culture dishes

Procedure:

-

Generation of a Stable Transactivator Cell Line: a. Transfect the target cells with the Tet-On 3G transactivator plasmid. b. 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., G418) to the culture medium. The optimal concentration should be determined beforehand by a kill curve. c. Replace the selection medium every 3-4 days until distinct antibiotic-resistant colonies appear (typically 2-3 weeks).[16] d. Isolate individual colonies using cloning cylinders or by manual picking. e. Expand each clone and screen for the one with the highest and most stable expression of the rtTA transactivator, often assessed by transiently transfecting a TRE-reporter plasmid (e.g., TRE-Luciferase) and measuring induction.

-

Generation of a Double-Stable Inducible Cell Line: a. Transfect the best-performing stable transactivator clone with the TRE-GOI response plasmid. b. 48 hours post-transfection, begin selection with the second antibiotic (e.g., Puromycin). c. Follow the same procedure as in step 1c-d to isolate and expand double-stable colonies.

-

Validation of Inducible Clones: a. For each double-stable clone, assess the level of GOI expression in the presence and absence of a range of doxycycline concentrations. b. Select the clone that exhibits the lowest basal expression in the absence of doxycycline and the highest fold-induction upon doxycycline treatment.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |